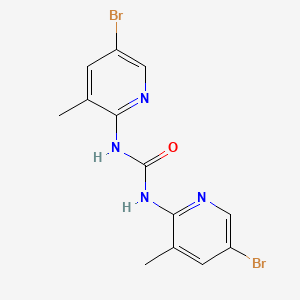

1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(5-bromo-3-methylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOLIQYWUCTHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea and Analogous Structures

Strategic Considerations in the Formation of Symmetrically Disubstituted Ureas

The creation of symmetrical 1,3-disubstituted ureas is a fundamental transformation in organic chemistry, often serving as a key step in the synthesis of pharmaceuticals and other bioactive compounds. tandfonline.com A primary and well-documented strategy involves the reaction of primary amines with phosgene (B1210022) or its derivatives. tandfonline.com However, due to the high toxicity of phosgene, alternative and safer carbonyl sources are often preferred.

A widely adopted method involves the use of isocyanates as reactive intermediates. tandfonline.com Symmetrical ureas can be formed from the corresponding isocyanates, which can be prompted by the presence of tertiary amines at room temperature. tandfonline.comtandfonline.comnih.gov This approach is noted for its simplicity, high yields, and straightforward work-up procedures. tandfonline.comnih.gov Another strategy is the aminolysis of carbonate derivatives, such as bis(4-nitrophenyl) carbonate, where sequential substitution with an amine leads to the urea (B33335) product. thieme-connect.com More recently, one-pot, two-step methods have been developed where primary amides are converted to acyl isocyanates, which then react with amines to form urea derivatives. organic-chemistry.org These methods leverage cheap and commercially available starting materials to produce high-purity products efficiently. organic-chemistry.org

Precursor Synthesis: Advanced Routes to 2-Amino-3-methyl-5-bromopyridine

The essential precursor for the target molecule is 2-Amino-3-methyl-5-bromopyridine (CAS 3430-21-5), a versatile intermediate in its own right. innospk.com This compound, also known as 5-Bromo-3-methylpyridin-2-amine, possesses a unique arrangement of functional groups—an amino group, a bromine atom, and a methyl group on a pyridine (B92270) ring—that makes it a valuable building block for more complex structures. innospk.com

Advanced synthetic routes to this precursor have been established. A common laboratory-scale synthesis starts with the more readily available 2-aminopyridine (B139424). orgsyn.org A typical procedure involves the bromination of 2-aminopyridine in acetic acid, which selectively installs a bromine atom at the 5-position. orgsyn.org A more specific patented method for producing the direct precursor starts with 2-amino-3-methylpyridine (B33374). google.com The synthesis proceeds via the following steps:

Reaction of 2-amino-3-methylpyridine with acetic anhydride (B1165640) to protect the amino group. google.com

Subsequent dropwise addition of liquid bromine, which directs bromination to the 5-position of the pyridine ring. google.com

Hydrolysis of the intermediate amide under basic conditions (e.g., sodium hydroxide) to yield the final product, 2-amino-3-methyl-5-bromopyridine. google.com

This precursor can then be used in subsequent steps to construct the desired urea. sigmaaldrich.com

Direct and Stepwise Synthetic Pathways to 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

With the precursor amine in hand, several pathways can be envisioned for the construction of the final symmetrical urea. These routes primarily differ in the nature of the carbonyl source and the reaction mechanism.

The reaction of an amine with an isocyanate is a classic and highly efficient method for urea formation. tandfonline.comnih.gov For the synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, this pathway would involve two main conceptual stages:

Formation of the Isocyanate Intermediate : The precursor, 2-amino-3-methyl-5-bromopyridine, would first be converted into its corresponding isocyanate, 5-bromo-2-isocyanato-3-methylpyridine. This is typically achieved by reacting the amine with phosgene or a phosgene equivalent like triphosgene. nih.gov

Urea Formation : The resulting isocyanate is a highly reactive electrophile. The symmetrical urea can be formed through two main routes from this intermediate:

Reaction with the Parent Amine : The isocyanate can be reacted directly with a second equivalent of 2-amino-3-methyl-5-bromopyridine. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the isocyanate to form the stable urea linkage.

Controlled Hydrolysis : A versatile method for forming symmetrical ureas involves the reaction of an isocyanate in the presence of a tertiary amine and a controlled amount of water. tandfonline.com The tertiary amine promotes the reaction, which can proceed rapidly at room temperature to give near-quantitative yields of the symmetrical urea. tandfonline.comnih.gov

The use of zero-valent nickel complexes as catalysts has also been reported for the synthesis of isocyanates from organic halides, which can then be converted to ureas. google.com

Transamidation offers an alternative, phosgene-free route to substituted ureas. This method involves the reaction of an amine with a readily available urea, acting as the carbonyl donor, to generate a new substituted urea. wikipedia.org Urea itself is more susceptible to this exchange process than typical amides. wikipedia.org

For the synthesis of the target compound, this would involve heating the precursor amine, 2-amino-3-methyl-5-bromopyridine, with urea. The reaction typically requires elevated temperatures (>120 °C) but can be achieved at lower temperatures (80–90 °C) in aqueous media. nih.gov The mechanism is believed to proceed through the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The isocyanic acid is then trapped in situ by the amine to form the desired product. nih.gov This process avoids the handling of toxic isocyanate reagents by generating the reactive intermediate in the reaction mixture. nih.gov The reaction can be driven to completion by using an excess of the starting urea. nih.gov Various catalysts, including Fe(III) salts, have been shown to facilitate transamidation reactions under milder conditions. organic-chemistry.orgnih.gov

Cyclocondensation reactions are powerful methods for constructing cyclic structures, including heterocycles like pyridine, from acyclic precursors. youtube.comwisdomlib.org The most famous example is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. youtube.com

While not a direct method for forming the urea linkage itself, cyclocondensation is critical for synthesizing functionalized pyridine rings that could be precursors to the target molecule. It is conceivable that a urea moiety could be incorporated into one of the starting materials for a cyclocondensation reaction, thereby forming a pyridyl urea in a single, complex transformation. More relevantly, isocyanates themselves can participate in cyclization reactions. For instance, ketimines that bear a pyridyl group have been shown to react with tosylisocyanate in a process where the isocyanate acts as a carbonyl precursor to form fused bicyclic systems like 4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.org This highlights how isocyanate chemistry, which is central to urea synthesis, is also intertwined with cyclocondensation pathways for building complex pyridine-based architectures.

Optimization of Reaction Conditions and Process Efficiency (e.g., solvent effects, catalyst selection)

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters for the synthesis of ureas like 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection : For isocyanate-based routes, tertiary amines such as triethylamine (B128534) and pyridine are effective promoters, often leading to quantitative yields at room temperature. tandfonline.comnih.gov In transamidation reactions, Lewis acids or metal salts like Fe(III) can serve as catalysts. organic-chemistry.orgnih.gov For syntheses starting from organic halides, transition metal catalysts, particularly zero-valent nickel complexes, are essential. google.com

Solvent Effects : The choice of solvent can significantly influence reaction rates and outcomes. For isocyanate reactions, solvents like 1,4-dioxane (B91453) are commonly used. tandfonline.com Transamidation reactions can be performed in various media, including aqueous solutions, alcohols, or even under solvent-free conditions. nih.govorganic-chemistry.org

Temperature and Reaction Time : Reaction conditions can range from room temperature for highly efficient processes to elevated temperatures (80-150 °C) for less reactive pathways like transamidation. tandfonline.comnih.gov Optimization often involves finding a balance between reaction rate and the stability of reactants and products. numberanalytics.com

pH and Stoichiometry : In aqueous or multiphasic systems, pH can be a critical variable. nih.govacs.org The molar ratio of reactants, such as the urea-to-amine ratio in transamidation, is a key factor in driving the reaction toward the desired product. nih.govacs.org

Methodologies like Response Surface Methodology (RSM) can be employed to systematically optimize multiple variables simultaneously, including temperature, time, pH, and reactant ratios, to achieve maximum efficiency. nih.govacs.org

The following table summarizes key parameters and their typical ranges for different urea synthesis strategies.

| Synthesis Strategy | Catalyst | Solvent | Temperature Range | Key Considerations |

| Isocyanate Coupling | Tertiary Amines (e.g., Triethylamine) tandfonline.comnih.gov | 1,4-Dioxane, Pyridine tandfonline.com | Room Temperature tandfonline.com | High yields, simple work-up. tandfonline.com |

| Transamidation | None or Fe(III) salts nih.govorganic-chemistry.org | Aqueous media, Alcohols, Solvent-free nih.govorganic-chemistry.org | 80 - 150 °C nih.gov | Avoids toxic isocyanates; requires excess urea. nih.gov |

| Carbonate Aminolysis | Base or Heat | Polar aprotic (e.g., DMF) | Varies | Stepwise addition allows for unsymmetrical ureas. thieme-connect.com |

| Halide Carbonylation | Ni(0) Complexes, Lewis Acids google.com | Organic Medium | Varies | Converts halide to isocyanate in situ. google.com |

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Urea Derivatives

The application of green chemistry principles to the synthesis of halogenated pyridine ureas aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary focus of green synthesis is the replacement of hazardous reagents like phosgene with safer alternatives such as CDI or triphosgene. nih.govnih.gov Beyond this, the development of phosgene-free methods that avoid chlorinated reagents altogether is a significant advancement. One such method involves the use of carbon dioxide (CO₂) as the carbonyl source. While often requiring high pressures and temperatures, research into catalytic systems that enable the use of CO₂ under milder conditions is ongoing. st-andrews.ac.uk

The choice of solvent is also critical. Traditional syntheses often employ chlorinated solvents like dichloromethane. Green chemistry encourages the use of less toxic and more environmentally benign solvents such as ethanol, water, or even solvent-free reaction conditions.

Developing synthetic routes that proceed at lower temperatures and pressures is a key aspect of green chemistry. Microwave-assisted synthesis has emerged as a technique to accelerate reactions, often leading to higher yields in shorter times and with reduced energy consumption compared to conventional heating.

While catalytic methods are beneficial, the use of heavy metals can pose environmental and health risks. Consequently, the development of catalyst-free and metal-free synthetic routes is highly desirable. For example, some urea syntheses can be achieved by heating amines with urea or by reacting them under specific conditions without a catalyst.

| Green Chemistry Principle | Application in Halogenated Pyridine Urea Synthesis | Example/Benefit |

| Safer Reagents | Replacement of phosgene with CDI or CO₂. nih.govst-andrews.ac.uk | Reduces toxicity and handling risks. |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions. | Minimizes environmental pollution from volatile organic compounds. |

| Atom Economy | Catalytic carbonylation, one-pot syntheses. nih.govst-andrews.ac.uk | Maximizes the incorporation of starting materials into the final product. |

| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. |

| Catalyst-Free Methods | Thermal condensation or specific reactant combinations. | Avoids potential contamination of the product with metal catalysts. |

This interactive table highlights the application of green chemistry principles in the synthesis of the target class of compounds.

Advanced Structural Elucidation of 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the definitive method for determining the precise solid-state structure of a molecule. For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, this technique would provide invaluable information on its molecular conformation, the geometry of its key functional groups, and the complex network of non-covalent interactions that govern its crystal packing.

Molecular Conformation and Geometrical Parameters of the Urea (B33335) Bridge and Pyridine (B92270) Rings

The conformation of N,N'-diarylureas is a subject of considerable interest in structural chemistry. researchgate.net Typically, the urea moiety itself is planar due to the delocalization of the nitrogen lone pairs into the carbonyl group. The rotational freedom around the N-aryl bonds gives rise to different possible conformations. In many N,N'-diaryl ureas, a common observation is that the aryl rings adopt an anti relationship with respect to the carbonyl oxygen of the urea bridge. researchgate.net

For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, a similar anti conformation is expected. This arrangement would place the two 5-bromo-3-methylpyridin-2-yl groups on opposite sides of the C=O bond. The planarity of the urea bridge (N-C(O)-N) would be a key feature, with typical C=O bond lengths in the range of 1.23-1.25 Å and C-N bond lengths around 1.35-1.38 Å, indicating partial double bond character.

Table 1: Predicted Geometrical Parameters for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea based on Analogous Structures

| Parameter | Predicted Value Range |

| Urea C=O Bond Length | 1.23 - 1.25 Å |

| Urea C-N Bond Length | 1.35 - 1.38 Å |

| Pyridine C-N Bond Length | 1.38 - 1.42 Å |

| N-C-N Bond Angle | 115 - 118° |

| C-N-C (Pyridine) Bond Angle | 125 - 128° |

Detailed Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The urea functionality is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), making it a powerful synthon in supramolecular chemistry. nih.govresearchgate.net In the solid state, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is expected to form extensive hydrogen bonding networks.

Intramolecular Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring at the ortho position to the urea substituent allows for the possibility of intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between one of the N-H protons of the urea bridge and the nitrogen atom of the adjacent pyridine ring (N-H···Npyridine). This type of interaction is common in 2-pyridyl urea derivatives and contributes to a more planar and rigid conformation of the molecule. nih.gov

Intermolecular Hydrogen Bonding: The most prominent intermolecular interaction would be the classic urea-to-urea hydrogen bonding motif. The N-H groups of one molecule can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule (N-H···O=C). This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes, which are a characteristic feature of the crystal structures of many ureas. nih.govresearchgate.net

π-Stacking and Halogen Bonding Interactions within the Crystal Lattice

Beyond hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal packing of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.

Halogen Bonding: The bromine atoms on the pyridine rings are capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen or oxygen atoms of a neighboring molecule (C-Br···N or C-Br···O). nih.govmdpi.com The presence of both bromine atoms and potential Lewis basic sites (pyridine nitrogen, urea oxygen) in the molecule makes the formation of halogen bonds a high probability. These interactions can act as directional forces, influencing the assembly of molecules in the crystal. nih.gov

Polymorphism and Co-crystallization Phenomena

The ability of the urea group to form different hydrogen bonding patterns, combined with the potential for various π-stacking and halogen bonding arrangements, suggests that 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea may exhibit polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. The formation of different polymorphs could be influenced by crystallization conditions such as solvent and temperature.

Furthermore, the strong hydrogen bonding capabilities of the urea moiety make this compound a prime candidate for co-crystallization. rsc.org By introducing other molecules (co-formers) that can participate in hydrogen bonding, it may be possible to form new crystalline solids with tailored structures and properties.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and providing insights into the structural features of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Conformational Insights

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. spectroscopyonline.com These techniques are complementary and highly sensitive to the presence of specific functional groups and the molecule's local environment.

Key Vibrational Signatures:

N-H Stretching: The N-H stretching vibrations of the urea group are expected to appear in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about the extent and nature of hydrogen bonding. In the presence of strong hydrogen bonds, these bands will be broadened and shifted to lower wavenumbers.

C=O Stretching (Amide I band): The carbonyl stretching vibration is a very strong and characteristic band in the IR spectrum, typically appearing between 1630 and 1680 cm⁻¹. Its position is also sensitive to hydrogen bonding; increased hydrogen bonding to the carbonyl oxygen will lower the frequency of this vibration.

N-H Bending and C-N Stretching (Amide II band): This coupled vibration typically appears as a strong band in the IR spectrum around 1550-1620 cm⁻¹.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration will appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3200 - 3400 | Medium-Strong | Medium |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium-Weak | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |

| N-H Bend / C-N Stretch (Amide II) | 1550 - 1620 | Strong | Weak |

| Pyridine Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-Br Stretch | 500 - 650 | Medium | Strong |

The combination of FT-IR and Raman spectroscopy would provide a detailed vibrational fingerprint of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, allowing for the confirmation of its functional groups and offering insights into the intermolecular interactions present in the solid state. nih.govaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Connectivity and Solution-State Conformations

The ¹H NMR spectrum of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is expected to be relatively simple due to the molecule's C₂ symmetry. The two 5-bromo-3-methylpyridin-2-yl moieties are chemically equivalent, meaning that corresponding protons on each ring will have identical chemical shifts.

The precursor, 2-amino-5-bromo-3-methylpyridine (B22881), displays characteristic signals for its aromatic protons and the methyl group. chemicalbook.comchemicalbook.comnih.gov Upon formation of the urea linkage, the electronic environment of the pyridine ring is altered, leading to predictable shifts in the proton resonances. The electron-withdrawing nature of the urea carbonyl group is expected to deshield the adjacent protons.

The key proton signals anticipated for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea are:

NH Proton: A broad singlet is expected for the two equivalent N-H protons of the urea bridge. Its chemical shift is highly dependent on the solvent and concentration but typically appears in the downfield region (δ 9.0-11.0 ppm), indicative of its involvement in intramolecular hydrogen bonding with the pyridyl nitrogen atoms.

Pyridyl Protons (H-4 and H-6): The pyridine ring exhibits two aromatic proton signals. The H-4 proton is anticipated to appear as a doublet, and the H-6 proton as a doublet as well, with a small coupling constant typical for meta-coupling in a pyridine ring. Due to the electron-withdrawing effect of the urea group at the C-2 position and the bromine at the C-5 position, these protons are expected to be in the downfield region of the spectrum.

Methyl Protons (CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is expected. The position of this signal is likely to be in the typical aliphatic region but may be slightly shifted due to the electronic effects of the substituents on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH | 9.0 - 11.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H-4 | ~8.0 - 8.3 | Doublet | Coupled to H-6. |

| H-6 | ~7.8 - 8.1 | Doublet | Coupled to H-4. |

| CH₃ | ~2.3 - 2.5 | Singlet | Represents six equivalent protons. |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Due to the molecular symmetry, only seven distinct carbon signals are expected for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.

The chemical shifts can be estimated by considering the substituent effects on the pyridine ring and the characteristic resonance of the urea carbonyl carbon. The urea carbonyl carbon is typically found significantly downfield. The carbons of the pyridine ring are influenced by the nitrogen heteroatom, the bromine atom, the methyl group, and the urea linkage.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Urea) | ~150 - 155 | Carbonyl carbon of the urea linkage. |

| C-2 | ~155 - 160 | Attached to the urea nitrogen. |

| C-3 | ~130 - 135 | Attached to the methyl group. |

| C-4 | ~140 - 145 | Aromatic CH. |

| C-5 | ~115 - 120 | Attached to the bromine atom. |

| C-6 | ~145 - 150 | Aromatic CH adjacent to the nitrogen. |

| CH₃ | ~17 - 20 | Methyl carbon. |

¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, two distinct nitrogen signals are expected: one for the pyridyl nitrogens and one for the urea nitrogens.

The chemical shifts in ¹⁵N NMR are sensitive to hybridization and the nature of substituents. The pyridinic nitrogen is expected to resonate in the typical range for sp²-hybridized nitrogen in a heteroaromatic ring. science-and-fun.de The urea nitrogens, being sp²-hybridized and flanked by a carbonyl group and an aromatic ring, will have a characteristic chemical shift. science-and-fun.de The participation of the urea N-H protons in intramolecular hydrogen bonding would also influence their chemical shift.

| Nitrogen | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N (Pyridine) | -50 to -100 | Relative to CH₃NO₂. Shift is influenced by substituents. |

| N (Urea) | ~80 to ~120 | Relative to CH₃NO₂. Shift is characteristic of diarylureas. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The chromophore in this molecule consists of the two substituted pyridine rings linked by the urea bridge. This extended conjugation is expected to result in absorption maxima at longer wavelengths compared to the individual precursor, 2-amino-5-bromo-3-methylpyridine. The UV-Vis spectrum of similar N,N'-diphenylurea shows absorption maxima that are influenced by the electronic nature of the substituents on the phenyl rings. nist.gov

The anticipated electronic transitions for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea are:

π → π Transitions:* Intense absorption bands are expected in the UV region, likely between 250 and 350 nm. These transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated pyridyl-urea system.

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, corresponding to the transition of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These transitions are often less intense than π → π* transitions.

The solvent can influence the position of the absorption maxima (solvatochromism). More polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

| Transition | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π | ~280 - 320 | High-intensity absorption band. |

| n → π | ~330 - 360 | Low-intensity absorption band, may appear as a shoulder. |

Computational and Theoretical Investigations of 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules. For a compound like 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, these calculations would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Energy Landscapes

To understand the three-dimensional structure of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, researchers would typically perform geometry optimization using DFT. This process identifies the most stable arrangement of atoms in the molecule, corresponding to the lowest energy state. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, would reveal the different possible conformations and the energy barriers between them. The urea (B33335) functional group, in particular, can adopt several conformations due to the delocalization of electrons. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the band gap, indicates the chemical stability of the compound. A smaller band gap generally suggests higher reactivity. For similar compounds, these orbitals are analyzed to predict how the molecule might interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a urea derivative, the carbonyl oxygen typically represents a site of high electron density, making it a likely point for electrophilic attack.

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing these theoretical spectra with experimentally obtained data, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its vibrational modes.

Quantum Chemical Studies on Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)

Quantum chemical calculations are also employed to predict spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, MD simulations could be used to understand its dynamic behavior in different solvent environments. This would offer insights into how the molecule interacts with solvent molecules and how its conformation might change over time. Such simulations are valuable for understanding processes like hydrotropic solubilization by urea derivatives. nih.gov

While the specific computational data for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is not available, the methodologies described above represent the standard approach for the theoretical investigation of such a compound. Future research applying these techniques would be necessary to elucidate its specific chemical and physical properties.

In Silico Prediction of Reactivity and Stability Profiles

The reactivity and stability of a molecule are fundamentally governed by its electronic structure. Computational chemistry provides a powerful lens through which these properties can be predicted for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea. While direct experimental data on this specific compound is not extensively available, its reactivity and stability can be inferred from theoretical calculations on analogous structures and general principles of quantum chemistry.

Density Functional Theory (DFT) is a widely employed method to probe the electronic characteristics of molecules. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in understanding a molecule's reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability.

For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, the presence of electron-withdrawing bromine atoms and the electronegative nitrogen and oxygen atoms in the urea and pyridine (B92270) moieties would be expected to influence the HOMO and LUMO energy levels significantly. The lone pairs on the nitrogen and oxygen atoms are likely to contribute to the HOMO, while the π* orbitals of the pyridyl rings and the carbonyl group are expected to be major components of the LUMO.

Another important aspect of reactivity that can be computationally modeled is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, the oxygen atom of the carbonyl group is anticipated to be the most electron-rich site, appearing as a region of negative potential. The hydrogen atoms of the urea's N-H groups would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Conformational analysis is also crucial for understanding the stability and reactivity of this molecule. The urea functionality can exhibit different conformations due to restricted rotation around the C-N bonds. nih.gov Theoretical studies on similar N,N'-diaryl ureas suggest that a trans,trans conformation is often the most stable. nih.gov The steric hindrance imposed by the methyl groups on the pyridine rings in 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea could further influence the preferred conformation and, consequently, its intermolecular interaction patterns.

Table 1: Predicted Reactivity and Stability Descriptors for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea (Hypothetical Values based on Analogous Compounds)

| Descriptor | Predicted Value/Characteristic | Implication |

| HOMO Energy | Moderately low | Reduced tendency for electron donation |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Reasonable kinetic stability |

| MEP (Negative) | Carbonyl Oxygen | Site for electrophilic attack/hydrogen bonding |

| MEP (Positive) | N-H Protons | Site for nucleophilic attack/hydrogen bonding |

| Preferred Conformation | trans,trans | Influences crystal packing and receptor binding |

Computational Design and Virtual Screening of Potential Derivatives

The computational insights into the parent molecule, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, lay the groundwork for the rational design of novel derivatives with potentially enhanced properties. Virtual screening and computational design are indispensable tools in modern drug discovery and materials science, allowing for the rapid evaluation of large libraries of virtual compounds before committing to synthetic efforts.

The process of designing derivatives of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea would typically begin by identifying key structural motifs that can be modified. These modifications could include:

Substitution on the Pyridine Ring: Replacing the bromine atoms with other functional groups (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) could systematically tune the electronic properties of the molecule. This can impact its reactivity, solubility, and biological activity.

Introduction of Different Substituents: Introducing a variety of substituents at other positions on the pyridine rings could explore new chemical space and potential interactions with biological targets.

Once a virtual library of derivatives is generated, computational methods can be used to screen them. Molecular docking is a prominent technique used to predict the binding affinity and mode of a small molecule to a biological target, such as a protein receptor. If a particular biological target is of interest for this class of compounds, docking studies could identify derivatives with improved binding scores.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, a QSAR model can be developed. This model can then be used to predict the activity of newly designed derivatives, prioritizing the most promising candidates for synthesis.

For example, in the context of designing new antimicrobial agents, derivatives of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea could be docked into the active site of a key bacterial enzyme. nih.gov The docking scores, along with calculated properties like lipophilicity (logP) and polar surface area (PSA), would be used to select derivatives with a higher probability of being active and possessing drug-like properties.

Table 2: Hypothetical Virtual Screening of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea Derivatives

| Derivative | Modification | Predicted Property Change | Potential Application |

| Derivative A | Bromo to Methoxy | Increased electron density on rings | Altered biological target specificity |

| Derivative B | Bromo to Nitro | Decreased electron density, increased polarity | Potential for different intermolecular interactions |

| Derivative C | Urea to Thiourea (B124793) | Altered hydrogen bonding, increased lipophilicity | Modified binding affinity to target proteins |

| Derivative D | Additional methyl group | Increased steric bulk, altered conformation | Probing steric tolerance of a binding site |

The iterative cycle of computational design, virtual screening, and subsequent experimental validation is a highly efficient strategy for the development of new molecules with desired properties, and it is a path that could be fruitfully applied to derivatives of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.

Reactivity and Chemical Transformations of 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea

Functionalization at the Bromine Substituents on the Pyridine (B92270) Rings

The bromine atoms at the 5-position of the pyridine rings are key handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For brominated pyridine derivatives, these reactions are well-established.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. While specific studies on 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea are not extensively documented, the reactivity of similar 5-bromopyridine substrates is well-known. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated, yielding the corresponding 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields bldpharm.com. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of dioxane and water bldpharm.com. Given the structural similarities, it is highly probable that 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea would undergo sequential or double Suzuki-Miyaura coupling under similar conditions to afford mono- or diarylated products.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. This reaction is a reliable method for the synthesis of aryl alkynes. Studies on 2-amino-3-bromopyridines have shown efficient Sonogashira coupling with a variety of terminal alkynes to produce 2-amino-3-alkynylpyridines in good to excellent yields nih.govrsc.org. Typical conditions involve a palladium catalyst like Pd(CF₃COO)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) in a solvent such as DMF nih.govrsc.org. It is expected that the bromine atoms of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea would be amenable to Sonogashira coupling, allowing for the introduction of alkynyl moieties at the 5-positions of the pyridine rings.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This reaction is a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. While specific examples with the title compound are scarce, the general applicability of the Heck reaction to bromopyridines is well-established, suggesting that 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea could react with various alkenes under standard Heck conditions.

A summary of representative conditions for these cross-coupling reactions on related bromopyridine substrates is provided in the table below.

| Reaction | Catalyst | Base | Solvent | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Arylboronic acid | Biaryl |

| Sonogashira | Pd(CF₃COO)₂, CuI | Triethylamine | DMF | Terminal alkyne | Aryl alkyne |

| Heck | Palladium complex | Amine base | Various | Alkene | Substituted alkene |

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate researchgate.net. The 5-position, being meta to the nitrogen, is less activated towards SNAr. For a nucleophilic attack to occur at the 5-position of the pyridine ring in 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea, strong activation by other electron-withdrawing groups or very strong nucleophiles and harsh reaction conditions would likely be necessary. In the absence of such activating groups, SNAr at the bromine-substituted carbon is generally less facile than palladium-catalyzed cross-coupling reactions.

Reactions Involving the Urea (B33335) Moiety

The urea linkage provides another site for chemical modification through reactions at the nitrogen atoms or through condensation and cyclization pathways.

The hydrogen atoms on the urea nitrogens are acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: The direct N-alkylation of ureas can be challenging but can be achieved by reacting the urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst. This would allow for the introduction of alkyl groups onto the urea nitrogens of the title compound.

N-Acylation: N-acylation of ureas can be accomplished by reaction with acylating agents such as acyl chlorides or anhydrides. A series of novel N-acyl cyclic urea derivatives have been synthesized from the reaction of a cyclic urea with various acyl chlorides. These reactions often proceed in good yields and provide a straightforward method for introducing acyl functionalities. It is anticipated that 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea could be similarly acylated.

The dipyridyl urea structure serves as a precursor for the synthesis of various fused heterocyclic systems. The urea moiety can participate in intramolecular or intermolecular condensation and cyclization reactions. For instance, N,N'-diarylureas can undergo cyclization with various reagents to form fused heterocycles. A notable example is the synthesis of quinazolin-2,4(1H,3H)-diones from the annulation of anthranilic esters with N-pyridyl ureas. This process involves the initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation.

Similarly, 1,3-diphenylurea appended with an aryl pyridine moiety has been synthesized through a cyclization reaction involving an aldehyde, 1-(4-acetylphenyl)-3-phenylurea, and ethyl cyanoacetate with ammonium acetate. These examples highlight the potential of the urea functionality within 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea to act as a building block for more complex, fused heterocyclic structures. The specific reaction pathways and resulting products would depend on the chosen coreactants and reaction conditions.

Electrophilic and Nucleophilic Reactions on the Pyridine Rings (excluding the bromine sites)

The pyridine ring itself can undergo electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the substituents already present.

Nucleophilic Aromatic Substitution: As previously mentioned, nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions researchgate.net. In the title compound, the 2-position is occupied by the urea linkage. The 4- and 6-positions could potentially undergo nucleophilic substitution if a suitable leaving group were present or under conditions that favor the displacement of a hydride ion (Chichibabin reaction), although the latter typically requires an unsubstituted position. The presence of the electron-donating methyl group at the 3-position would slightly disfavor nucleophilic attack on the ring.

Mechanistic Studies of Key Chemical Transformations of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

Detailed mechanistic studies on the chemical transformations of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea are not extensively documented in publicly available scientific literature. However, insights into its potential reactivity can be inferred from computational studies and mechanistic investigations of analogous pyridyl urea compounds. The key transformations likely involve the interplay between the urea linkage and the substituted pyridine rings, particularly focusing on intramolecular cyclization and palladium-catalyzed cross-coupling reactions.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways for related compounds. These studies help in understanding the electronic and steric factors that govern the reactivity and regioselectivity of chemical transformations. For instance, in the synthesis of unsymmetrical ureas bearing 2-pyridyl units, DFT calculations have been used to support a plausible reaction mechanism. These computational models can assess different mechanistic schemes, such as pathways involving concerted mechanisms versus those proceeding through zwitterionic intermediates or isocyanate species. rsc.org

One of the primary reactive pathways for 1,3-diaryl ureas, especially those with ortho-substituted pyridine rings, is intramolecular cyclization. This type of reaction can be promoted thermally or by using catalysts. The general mechanism for such cyclizations often involves the nucleophilic attack of one of the pyridine nitrogen atoms onto the carbonyl carbon of the urea. However, the presence of substituents on the pyridine ring, such as the bromo and methyl groups in 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea, would significantly influence the energetics and feasibility of this transformation.

Palladium-catalyzed reactions are another significant area of chemical transformations for molecules containing bromo-pyridyl moieties. While no specific studies on 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea are available, the broader class of brominated pyridine derivatives is known to participate in cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The mechanism of these transformations is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar reactions) or coordination of the second reactant, and reductive elimination.

In a hypothetical palladium-catalyzed intramolecular cyclization, the mechanism would likely initiate with the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds of the pyridine ring. This would be followed by an intramolecular nucleophilic attack by one of the urea nitrogen atoms onto the palladium-bound pyridine ring, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination would then yield the cyclized product and regenerate the palladium(0) catalyst. The specific reaction conditions, including the choice of palladium catalyst, ligands, and base, would be critical in determining the efficiency and outcome of such a transformation. acs.org

Table 1: Potential Chemical Transformations and Mechanistic Features

| Transformation | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack of pyridine nitrogen on urea carbonyl | Steric hindrance from methyl groups, electronic effects of bromo substituents, reaction temperature, presence of acid or base catalyst |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition, transmetalation/coordination, reductive elimination | Nature of the palladium catalyst and ligands, choice of base, reaction solvent and temperature |

| Palladium-Catalyzed Intramolecular Cyclization | Oxidative addition of Pd(0) to C-Br bond, intramolecular nucleophilic attack, reductive elimination | Ligand choice, base strength, solvent polarity |

It is important to note that the detailed mechanistic pathways for 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea remain a subject for future experimental and computational investigation. The insights from related systems provide a foundational framework for predicting its reactivity, but dedicated studies are necessary to fully elucidate the specific transition states, intermediates, and kinetic profiles of its chemical transformations.

Supramolecular Chemistry and Self Assembly of 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea

Exploration of Directed Hydrogen Bonding Motifs and Self-Assembly Architectures

The molecular architecture of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is rich with functionalities that promote directed hydrogen bonding, a cornerstone of its self-assembly behavior. The central urea (B33335) moiety is a powerful hydrogen-bonding unit, capable of forming strong, self-complementary N-H···O=C interactions. nih.gov This typically leads to the formation of one-dimensional tapes or chains, a common motif in urea-containing compounds. acs.org

In the case of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, the pyridyl nitrogen atoms introduce additional hydrogen bond acceptor sites. This allows for more complex, three-dimensional hydrogen-bonded networks. The interplay between the urea tape formation and the pyridyl interactions can lead to various self-assembly architectures. For instance, the pyridyl groups can form hydrogen bonds with solvent molecules or other co-formers, leading to the creation of intricate supramolecular structures. The methyl groups on the pyridine (B92270) rings can influence the steric hindrance around the nitrogen atoms, thereby modulating the directionality and strength of these interactions.

Investigation of Halogen Bonding Interactions and Their Role in Crystal Engineering

The presence of bromine atoms on the pyridine rings of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant attention in the field of crystal engineering. Halogen bonds are formed between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as the oxygen atom of the urea group or the nitrogen atom of a pyridine ring.

These interactions can act in concert with hydrogen bonds to direct the self-assembly of the molecule into well-defined crystalline structures. The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool for the rational design of solid-state architectures. In the context of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, halogen bonds could potentially link the primary hydrogen-bonded tapes, leading to the formation of 2D sheets or 3D frameworks.

The interplay between hydrogen and halogen bonding can be competitive or cooperative. For example, a Br···O=C halogen bond could compete with an N-H···O=C hydrogen bond, leading to a disruption of the typical urea tape motif. Conversely, a Br···N(pyridyl) halogen bond could stabilize a particular conformation of the molecule that is conducive to the formation of a specific hydrogen-bonded assembly. The ability to tune the strength of these interactions by changing the halogen atom or the electronic properties of the molecule makes this a fertile area for research in crystal engineering.

Host-Guest Chemistry and Recognition Phenomena

The well-defined cavities and clefts created by the self-assembly of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can enable it to act as a host for small guest molecules. The recognition of these guests is driven by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces.

The urea moiety, with its convergent array of hydrogen bond donors and acceptors, is a particularly effective binding site for guests that can complement this pattern. For example, molecules containing carboxylate or oxoanion functionalities could be strongly bound within the supramolecular framework. The pyridyl nitrogen atoms and bromine atoms can also participate in guest binding, offering additional sites for hydrogen and halogen bonding interactions.

The selectivity of the host-guest system is determined by the size, shape, and chemical complementarity of the guest molecule to the binding pocket of the host. This recognition phenomenon could be exploited for applications such as sensing, separation, and catalysis. For instance, the binding of a specific guest could lead to a change in the optical or electronic properties of the supramolecular assembly, providing a detectable signal for sensing applications.

Formation of Supramolecular Gels and Liquid Crystalline Phases

Under certain conditions, the one-dimensional self-assembly of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can lead to the formation of supramolecular gels. nih.gov This occurs when the self-assembled fibrillar networks become entangled, immobilizing the solvent and creating a viscoelastic solid-like material. The formation of these gels is highly dependent on the solvent, with aromatic solvents often favoring gelation. nih.gov

The stability of the gel is a direct consequence of the strength and directionality of the hydrogen and halogen bonds that hold the fibrillar network together. The mechanical properties of the gel can be tuned by modifying the molecular structure of the gelator or by changing the external conditions such as temperature or the addition of co-solvents.

In addition to forming gels, the rigid, anisotropic nature of the self-assembled structures of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea may also lead to the formation of liquid crystalline phases. These are states of matter that exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. The formation of a liquid crystalline phase is dependent on the ability of the molecules to self-organize into ordered, but still fluid, arrangements. The combination of the rigid aromatic core and the directional non-covalent interactions makes this compound a promising candidate for the formation of such phases.

Stimuli-Responsive Supramolecular Systems

A key feature of supramolecular systems is their ability to respond to external stimuli. The non-covalent nature of the interactions that hold the assembly together means that they can be readily disrupted or reconfigured by changes in the environment. This leads to stimuli-responsive materials whose properties can be switched "on" and "off". nih.gov

For 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, several stimuli could be envisaged to modulate its self-assembly. Temperature is a common stimulus, as heating can provide enough thermal energy to break the relatively weak hydrogen and halogen bonds, leading to a disassembly of the supramolecular structure. This process is often reversible, with the assembly reforming upon cooling.

The pyridyl nitrogen atoms also offer a handle for pH-responsiveness. Protonation of the nitrogen atoms would introduce positive charges into the system, leading to electrostatic repulsion that could disrupt the self-assembled structure. This could be used to trigger a gel-sol transition or a change in the host-guest binding properties of the material.

Furthermore, the bromine atoms could potentially be used as a trigger for photochemical reactions, although this is a less common stimulus for this type of system. The ability to respond to a variety of stimuli makes 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea a versatile building block for the creation of smart, adaptive materials.

Potential Non Clinical Academic Applications of 1,3 Bis 5 Bromo 3 Methylpyridin 2 Yl Urea and Its Derivatives

Application in Materials Science

There is currently a lack of specific research data on the application of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea in materials science. However, the inherent properties of related urea (B33335) and pyridine (B92270) derivatives allow for informed speculation on its potential in this field.

While no studies directly investigate 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea for organic electronics, the constituent pyridine rings are a common feature in materials developed for such applications. Pyridine-containing polymers and molecules are often explored for their electron-transporting capabilities. The bromo- and methyl-substituents on the pyridine rings of this compound could modulate its electronic properties, such as the HOMO/LUMO energy levels, which are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The urea functionality can induce specific molecular packing through hydrogen bonding, which in turn can influence charge transport characteristics.

The urea group is well-known for its ability to form strong, directional hydrogen bonds. This feature is fundamental to the design of supramolecular polymers and smart materials. It is conceivable that 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea could act as a cross-linking agent or a functional monomer in the creation of responsive materials. For instance, polymers incorporating this molecule could exhibit responses to stimuli such as temperature, pH, or the presence of specific analytes, owing to the disruption or alteration of the hydrogen-bonding network.

Catalysis and Organocatalysis

The structure of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea is particularly suggestive of applications in catalysis.

The nitrogen atoms in the pyridine rings and the oxygen atom of the urea group can act as coordination sites for metal ions. This allows the molecule to function as a ligand in coordination chemistry, potentially forming stable complexes with various transition metals. Such complexes can be catalytically active. For example, a copper(II) coordination polymer has been synthesized using 1,3-bis(pyridin-3-yl)urea as a ligand, demonstrating the ability of such urea derivatives to form extended metal-organic frameworks. nih.gov Similarly, urea azines have been employed as chelating ligands for transition metals like zinc(II), cobalt(II), and copper(II). researchgate.net The specific stereoelectronic properties imparted by the bromo and methyl groups on the pyridine rings of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea could lead to novel catalytic activities or selectivities when complexed with a metal center.

Urea and thiourea (B124793) derivatives are prominent classes of hydrogen-bond donors used in organocatalysis. mdpi.com They can activate electrophiles by forming hydrogen bonds, thereby facilitating nucleophilic attack. Research on urea-based rotaxanes has shown that the urea moiety can act as an effective hydrogen-bonding phase-transfer catalyst. um.es The dual N-H groups of the urea core in 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea can similarly be expected to participate in hydrogen-bond-donating catalysis. The pyridyl nitrogen atoms could also play a cooperative role in catalysis, potentially leading to bifunctional activation of substrates.

Table 1: Potential Catalytic Applications of Urea Derivatives

| Catalytic System | Role of Urea Derivative | Potential Reaction Type | Reference |

|---|---|---|---|

| Metal-Urea Complex | Chelating Ligand | Cross-coupling reactions, Oxidation, Reduction | nih.govresearchgate.net |

| Urea-based Organocatalyst | Hydrogen-Bond Donor | Nucleophilic additions, Michael reactions, Diels-Alder reactions | mdpi.comum.es |

Chemical Sensing and Biosensing

There is no specific information available on the use of 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea as a chemical sensor. However, the structural components suggest its potential in this area. Urea and thiourea derivatives have been investigated as chemosensors for anions and other species. nih.gov The sensing mechanism often relies on the interaction of the analyte with the urea's N-H protons, leading to a detectable change in a physical property, such as color or fluorescence. The pyridine rings in 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea could be functionalized with chromophores or fluorophores to develop optical sensors. The binding of a target ion or small molecule to the urea or pyridine moieties could perturb the electronic structure of the reporter group, resulting in a measurable signal.

Advanced Precursors for Complex Organic Synthesis

Beyond its direct applications, 1,3-bis(5-bromo-3-methylpyridin-2-yl)urea can be a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups and reactive sites makes it a versatile building block. researchgate.net The bromine atoms on the pyridine rings are particularly useful handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). These reactions would allow for the introduction of a wide variety of substituents, leading to the construction of elaborate molecular architectures. The urea linkage itself can be stable under many reaction conditions, or it can be cleaved if desired to yield aminopyridine derivatives. sigmaaldrich.com The synthesis of complex ureas from brominated heterocyclic intermediates has been demonstrated as an efficient method for generating novel compounds with potential pharmacological activity. researchgate.net

Table 2: Potential Synthetic Transformations of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea

| Reaction Type | Reactive Site | Potential Outcome |

|---|---|---|

| Suzuki Coupling | C-Br bond on pyridine ring | Formation of a new C-C bond, introduction of aryl or vinyl groups |

| Buchwald-Hartwig Amination | C-Br bond on pyridine ring | Formation of a new C-N bond, introduction of amine functionalities |

| Stille Coupling | C-Br bond on pyridine ring | Formation of a new C-C bond with organostannanes |

| Hydrolysis | Urea linkage | Cleavage to form 5-bromo-3-methylpyridin-2-amine |

Future Research Directions and Unaddressed Challenges

Development of Stereoselective Synthetic Methods for Chiral Analogues

The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. Currently, the synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is likely to be achiral. A significant and challenging future direction lies in the development of stereoselective synthetic methods to produce chiral analogues.

Research in this area would involve the design and implementation of synthetic routes that can control the three-dimensional arrangement of atoms. This could be achieved through several approaches:

Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as chiral amines or isocyanates, in the synthesis.

Asymmetric Catalysis: Employing chiral catalysts to guide the formation of the desired stereoisomer. This has been successfully applied to other complex molecules and could be adapted for urea (B33335) derivatives.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, followed by its removal.

The successful stereoselective synthesis of chiral analogues of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea would open the door to investigating their stereospecific interactions with biological targets, such as enzymes or receptors, and exploring their potential in chiral recognition and separation technologies.

Exploration of Solid-State Reactivity and Transformations

The arrangement of molecules in the solid state can dictate their physical and chemical properties. A thorough investigation into the solid-state chemistry of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea presents a compelling research avenue. This would involve studying its crystal structure, polymorphism, and reactivity in the solid state.

Key areas of investigation include:

Polymorphism Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound. Each polymorph can exhibit unique properties, such as solubility, stability, and melting point.

Cocrystal Formation: Exploring the formation of cocrystals with other molecules to modify its physicochemical properties.

Solid-State Reactions: Investigating reactions that can occur in the solid state, such as photochemistry, thermal rearrangements, or reactions with gases. The bromine substituents on the pyridine (B92270) rings could be particularly interesting for solid-state cross-coupling reactions.

Understanding the solid-state behavior of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is crucial for its potential application in pharmaceuticals, materials science, and organic electronics.

Integration with Advanced Analytical Techniques for In Situ Monitoring of Reactions

The synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, like many chemical reactions, can benefit from a deeper understanding of its reaction kinetics, mechanism, and the formation of any transient intermediates. The integration of advanced analytical techniques for in situ monitoring is a critical future direction. rsc.orgnih.gov

Techniques such as the following could provide real-time data on the reaction progress:

| Analytical Technique | Potential Application for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea Synthesis |

| FTIR/Raman Spectroscopy | Monitoring the consumption of reactants (e.g., isocyanate and amine) and the formation of the urea functional group. acs.org |

| NMR Spectroscopy | Providing detailed structural information on reactants, intermediates, and products in the reaction mixture over time. |

| Mass Spectrometry | Detecting and identifying trace intermediates and byproducts, offering insights into the reaction mechanism. |

The data obtained from in situ monitoring can be used to optimize reaction conditions, improve yields, and ensure the purity of the final product. spectroscopyonline.com This approach moves beyond traditional offline analysis and provides a more dynamic and comprehensive view of the chemical transformation.

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govresearchgate.netrsc.org Applying these computational tools to 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea and its derivatives is a significant future challenge and opportunity.

AI and ML models could be developed to:

Predict Physicochemical Properties: Forecast properties such as solubility, lipophilicity, and melting point for novel analogues of the compound. nih.gov

Optimize Synthetic Routes: Predict the optimal reaction conditions to maximize the yield and purity of the synthesis.

Virtual Screening: Screen large virtual libraries of related compounds to identify those with the highest potential for a specific application, such as biological activity or material performance. mdpi.com

De Novo Design: Generate entirely new molecular structures based on the 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea scaffold with tailored properties.

The integration of AI and ML with experimental work can significantly accelerate the discovery and development of new compounds based on this architecture. nih.gov

Design of Multi-Functional Materials Incorporating 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea Architectures

The unique structural features of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, including its hydrogen-bonding urea group and the potential for coordination through the pyridine nitrogen atoms, make it an attractive building block for the design of multi-functional materials. rsc.orgresearchgate.net

Future research could focus on incorporating this molecule into various material architectures:

Supramolecular Polymers: Utilizing the hydrogen-bonding capabilities of the urea moiety to form self-assembling, reversible polymers with interesting mechanical and responsive properties.

Metal-Organic Frameworks (MOFs): Using the pyridine nitrogen atoms as coordination sites for metal ions to construct porous, crystalline materials with applications in gas storage, separation, and catalysis.

Functional Coatings: Developing coatings where the bromo- and methyl-substituted pyridine rings can be further functionalized to impart specific surface properties, such as hydrophobicity or antimicrobial activity.

Liquid Crystals: Investigating the potential for derivatives of this compound to exhibit liquid crystalline phases, which are valuable in display technologies.

The design and synthesis of such materials would require a multidisciplinary approach, combining organic synthesis, materials characterization, and property evaluation. The potential for creating novel materials with tailored functionalities from the 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea scaffold is a vast and exciting area for future exploration.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with halogenated pyridine precursors. For example:

- Step 1 : Bromination of 3-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiators, UV light) .

- Step 2 : Coupling of the brominated intermediates via urea-forming reactions, often using carbodiimides (e.g., EDCI) or phosgene alternatives in anhydrous solvents (e.g., dichloromethane) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (e.g., reflux vs. room temperature), and catalyst (e.g., palladium for cross-coupling) to improve yield .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy : Confirm structure via / NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, urea NH signals at δ 5–6 ppm) and high-resolution mass spectrometry (HRMS) .

- Elemental Analysis : Match calculated and observed C, H, N, Br percentages to verify stoichiometry .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorometric assays (e.g., ADP-Glo™ kinase assay) .

- Antimicrobial Activity : Test biofilm disruption in Streptococcus mutans via confocal laser scanning microscopy (CLSM) to quantify EPS (exopolysaccharide) reduction .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this urea derivative?

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : Apply SHELXL for small-molecule refinement, focusing on resolving Br···Br halogen interactions and urea torsional angles. Use TWINABS for twinned data correction if needed .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular hydrogen bonds (e.g., urea NH to pyridine N) .

Q. How should researchers address contradictory spectroscopic and crystallographic data?

- Case Example : If NMR suggests conformational flexibility (e.g., broad NH peaks) but crystallography shows a rigid structure:

Q. What strategies enhance the compound’s stability under physiological conditions?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–9) at 37°C, analyzing degradation products via LC-MS .

- Prodrug Design : Modify urea NH groups with acyloxymethyl esters to improve hydrolytic stability .

- Co-crystallization : Explore co-crystals with cyclodextrins to enhance aqueous solubility and reduce hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.